molecular formula C10H9N5O2 B3717850 MFCD00711831

MFCD00711831

Cat. No.: B3717850
M. Wt: 231.21 g/mol
InChI Key: JLNGJBLIIKJAGO-VZUCSPMQSA-N
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Description

MFCD00711831 is a chemical compound identified by its MDL number, which serves as a unique identifier for its commercial and research use. Such compounds are typically evaluated based on molecular weight, solubility, bioavailability, and safety profiles, which are critical for industrial and pharmaceutical applications .

For instance, compounds with similar MDL identifiers (e.g., MFCD26960659 in ) often exhibit molecular formulas such as C21H31N3O3, with a molecular weight of 373.49 g/mol and properties like a topological polar surface area (TPSA) of 66.8 Ų and moderate solubility (Log S ≈ -4.2) .

Properties

IUPAC Name

3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c16-8-4-2-1-3-7(8)5-11-14-10-13-9(17)6-12-15-10/h1-6,16H,(H2,13,14,15,17)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNGJBLIIKJAGO-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD00711831 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and patents .

Chemical Reactions Analysis

MFCD00711831 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .

Scientific Research Applications

MFCD00711831 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is being investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD00711831 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Property This compound (Hypothetical) CAS 1761-61-1 CAS 54013-06-8
Molecular Formula C21H31N3O3 (inferred) C7H5BrO2 C7H9N3O2
Molecular Weight (g/mol) 373.49 201.02 167.17
Log Po/w 3.2 1.5 0.8
TPSA (Ų) 66.8 37.3 85.1
Hydrogen Bond Donors 2 1 3
Solubility (Log S) -4.2 -2.47 (ESOL) -1.98 (Ali)
Bioavailability Score 0.55 0.55 0.85
Hazard Statements H302 (oral toxicity) H302 Not specified

Key Findings:

Structural Similarities :

  • CAS 1761-61-1 shares a brominated aromatic structure, which is common in intermediates for pharmaceuticals and agrochemicals. Its moderate Log Po/w (1.5 ) indicates better lipid solubility than CAS 54013-06-8 but lower than this compound .
  • CAS 54013-06-8 features a pyrazine-carboxylate backbone, contributing to its higher TPSA (85.1 Ų ) and hydrogen bond capacity, enhancing its solubility in polar solvents .

Functional Differences :

  • This compound and CAS 1761-61-1 both show oral toxicity risks (H302), limiting their use in consumer products without stringent safety protocols .
  • CAS 54013-06-8 exhibits superior bioavailability (0.85 ) due to its smaller molecular weight and optimized Log Po/w, making it a candidate for oral drug formulations .

Synthetic Accessibility :

  • CAS 54013-06-8 can be synthesized using green chemistry principles (e.g., A-FGO catalysts), reducing environmental impact compared to traditional methods for this compound .

Research Implications and Limitations

While this analysis leverages data from analogous compounds, direct experimental data for this compound remains scarce. Future studies should prioritize:

  • Structural Elucidation : X-ray crystallography or NMR to confirm the hypothesized structure.
  • Expanded Safety Profiling : Acute and chronic toxicity studies to refine hazard classifications .
  • Application-Specific Trials : Testing this compound in targeted drug delivery systems, given its inferred balance between solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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